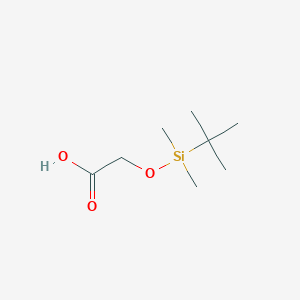

2-(Tert-butyldimethylsilyloxy)acetic acid

Vue d'ensemble

Description

2-(Tert-butyldimethylsilyloxy)acetic acid is a silylated derivative that is often used in the protection of hydroxyl groups during chemical synthesis. The tert-butyldimethylsilyl (TBDMS) group is a common silyl ether protecting group that can be added to sensitive molecules to prevent unwanted reactions at the hydroxyl site during subsequent synthetic steps.

Synthesis Analysis

The synthesis of silylated derivatives, such as those related to 2-(Tert-butyldimethylsilyloxy)acetic acid, involves the use of silylation reagents. One study describes the quantitative silylation of proteic amino acids using dimethyl-tert.-butylsilyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane in dimethylformamide, which is heated at 75 degrees C for 30 minutes . This process is crucial for the preparation of derivatives that can be analyzed by gas chromatography-mass spectrometry.

Molecular Structure Analysis

The molecular structure of silylated derivatives is confirmed through techniques such as gas chromatography-mass spectrometry (GC-MS). The study provides spectral data that were used to confirm the structures of the amino acid derivatives after silylation . The tert-butyldimethylsilyl group is known for its steric bulk and its ability to protect the molecule during various reactions.

Chemical Reactions Analysis

The chemical behavior of the TBDMS group in reactions is highlighted by a study on the hydrolytic removal of the 2′-tert-butyldimethylsilyl group from oligoribonucleotide intermediates . The study found that the cleavage of the 2′-silyl ether linkage can be achieved under mild acidic conditions, with the rate of reaction varying with the concentration of the acid used. This demonstrates the controlled deprotection that can be achieved with the TBDMS group.

Physical and Chemical Properties Analysis

The physical and chemical properties of silylated derivatives are influenced by the tert-butyldimethylsilyl group. The stability of these derivatives is an important factor, as reported in a study that investigated the stability of tert-butyldimethylsilyl derivatives of various phosphonic acids . The study also provided retention data for gas chromatographic analysis, which is essential for the quantitative analysis of these compounds.

Applications De Recherche Scientifique

Capillary Gas-Chromatographic Profiling

2-(Tert-butyldimethylsilyloxy)acetic acid derivatives are used in capillary gas-chromatographic profiling for the quantitative determination of certain organic compounds in urine. This method aids in diagnosing and monitoring patients with functional tumors characterized by increased urinary excretion of metabolites originating from tyrosine and tryptophan metabolism, like neuroblastoma and melanoma (Muskiet et al., 1981).

Desilylation in Oligoribonucleotide Synthesis

The compound plays a role in the mild acid-catalyzed desilylation of the 2′-O-tert-butyldimethylsilyl group from chemically synthesized oligoribonucleotide intermediates. This process is crucial in nucleic acid chemistry and the synthesis of RNA fragments (Kawahara, Wada, & Sekine, 1996).

Stereoselective Reductions in Nucleoside Chemistry

2-(Tert-butyldimethylsilyloxy)acetic acid derivatives are involved in stereoselective reductions of ketonucleoside derivatives, crucial for the synthesis of various nucleoside structures. This process is important in the development of nucleoside analogs and potential therapeutic agents (Robins et al., 1997).

Protective Groups in Organic Synthesis

This compound's derivatives serve as protective groups in organic synthesis, facilitating the selective removal of other functional groups without affecting the tert-butyldimethylsilyl group. This property is vital in complex organic synthesis and pharmaceutical development (Daragics & Fügedi, 2010).

Bioanalytical Applications

In bioanalytical chemistry, derivatives of 2-(Tert-butyldimethylsilyloxy)acetic acid are used in the analysis and quantification of biomarkers like glycol ether metabolites in urine. This is crucial for monitoring exposure to certain industrial chemicals (B'hymer, Butler, & Cheever, 2005).

Electrochemical Studies

The compound is also involved in the electrochemical study of antioxidants. It aids in understanding the oxidation mechanisms and developing analytical methods for antioxidants, which are significant in food and pharmaceutical industries (Michalkiewicz, Mechanik, & Malyszko, 2004).

Propriétés

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3Si/c1-8(2,3)12(4,5)11-6-7(9)10/h6H2,1-5H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIMBQWQWUOCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469352 | |

| Record name | (t-butyldimethylsilyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butyldimethylsilyloxy)acetic acid | |

CAS RN |

105459-05-0 | |

| Record name | (t-butyldimethylsilyloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)

![4-[(2-phenylbenzoyl)amino]benzoic Acid](/img/structure/B180706.png)

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)